(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide

Description

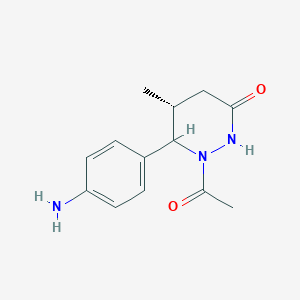

(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (referred to as OR-1896 in pharmacological studies) is a chiral compound with a molecular weight of 245.28 g/mol and the formula C₁₂H₁₃N₃O₂ . It features a tetrahydropyridazinone core substituted with a methyl group at position 4 and an acetamide-linked phenyl ring at position 3 . OR-1896 is a pharmacologically active metabolite of levosimendan, a calcium sensitizer and K⁺-ATP channel opener used for acute heart failure . OR-1896 retains levosimendan’s inotropic and vasodilatory properties but exhibits a prolonged half-life (up to 80 hours in humans), enabling sustained cardiovascular effects .

Properties

IUPAC Name |

(5R)-1-acetyl-6-(4-aminophenyl)-5-methyldiazinan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-8-7-12(18)15-16(9(2)17)13(8)10-3-5-11(14)6-4-10/h3-6,8,13H,7,14H2,1-2H3,(H,15,18)/t8-,13?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFVIPGCWFTIIL-UOGPZTOASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN(C1C2=CC=C(C=C2)N)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)NN(C1C2=CC=C(C=C2)N)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide typically involves the following steps:

Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors to form the pyridazinone ring. Common reagents used in this step include hydrazine derivatives and diketones.

Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated benzene derivative.

Acetylation: The final step involves the acetylation of the amine group to form the acetamide. This is typically achieved using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

®-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its calcium sensitizing properties.

Biological Research: The compound is used to study the mechanisms of enzyme inhibition and receptor binding.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of ®-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide involves its interaction with specific molecular targets:

Calcium Sensitization: The compound increases the sensitivity of cardiac muscle to calcium, enhancing myocardial contractility without increasing intracellular calcium levels.

Enzyme Inhibition: It inhibits certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases like heart failure.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Table 1: Key Structural Features of OR-1896 and Related Compounds

Key Differences :

- OR-1896 vs. OR-1855: OR-1896 has an acetamide-substituted phenyl group, whereas OR-1855 features an aminophenyl group. This difference impacts solubility and receptor binding .

- OR-1896 vs. Levosimendan: Levosimendan contains a cyanoguanidine moiety absent in OR-1896, contributing to its dual mechanism (calcium sensitization and vasodilation) .

Pharmacological Comparisons

Table 2: Cardiovascular Effects in Rat Models (Segreti et al., 2008)

| Parameter | OR-1896 | OR-1855 | Levosimendan | Dobutamine | Milrinone |

|---|---|---|---|---|---|

| Peripheral Resistance | ↓ 25% | ↓ 18% | ↓ 35% | ↔ | ↓ 40% |

| Cardiac Output | ↑ 30% | ↑ 22% | ↑ 38% | ↑ 15% | ↑ 20% |

| dP/dt (Contractility) | ↑ 45% | ↑ 28% | ↑ 50% | ↑ 35% | ↑ 25% |

| Blood Pressure | ↔ | ↔ | ↓ 20% | ↑ 10% | ↓ 25% |

| Half-Life (Hours) | 8–12 (rats) | 4–6 (rats) | 1–2 (rats) | 0.5–1 (rats) | 2–3 (rats) |

Key Findings :

Inotropic Potency: OR-1896’s dP/dt increase (45%) surpasses OR-1855 (28%) and milrinone (25%) but is slightly lower than levosimendan (50%) .

Vasodilation: OR-1896 reduces peripheral resistance less than milrinone but more effectively than dobutamine, which lacks vasodilatory effects .

Duration of Action : OR-1896’s prolonged half-life enables sustained hemodynamic improvements compared to levosimendan and dobutamine .

Mechanistic and Clinical Implications

- OR-1896 vs. Levosimendan : Both enhance cardiac contractility via calcium sensitization, but OR-1896 lacks levosimendan’s K⁺-ATP channel activation, reducing arrhythmia risk .

- OR-1896 vs.

- OR-1896 vs. Dobutamine: Dobutamine’s β₁-adrenergic agonism causes pronounced heart rate elevation, whereas OR-1896 stabilizes pulse rate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.